Butenamide, N,N-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14064-75-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.15764 |
Synonyms |
2-ButenaMide, N,N-diMethyl-, (2E)- |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N,n Dimethylbutenamide and Its Analogues
Amidation Reactions for Formation of the N,N-Dimethylamide Moiety
The formation of the robust amide bond is a cornerstone of organic synthesis. For N,N-dimethylbutenamide, this involves the reaction of a butenoic acid derivative with dimethylamine (B145610).
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To circumvent this, a wide array of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. iris-biotech.de These reagents are crucial in modern synthesis, especially in peptide chemistry, and their principles are readily applied to the synthesis of simple amides like N,N-dimethylbutenamide. bachem.com
The general strategy involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. iris-biotech.de Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimide-based Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. bachem.com The reaction of a butenoic acid with a carbodiimide (B86325) forms an O-acylisourea intermediate. This intermediate can then react with dimethylamine to yield N,N-dimethylbutenamide. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included. bachem.comnih.gov These additives form active esters with the O-acylisourea, which are less prone to side reactions and more reactive towards the amine. nih.govuni-kiel.de The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate. nih.gov
Phosphonium and Aminium/Uronium Reagents: Phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents. bachem.comuni-kiel.de They react with the carboxylic acid to form activated esters, which rapidly couple with amines. These reagents are known for their high coupling efficiency, even with sterically hindered substrates. bachem.com
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Typical Additive | Key Feature |
|---|---|---|---|
| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Water-soluble byproducts, easy workup. nih.gov |
| Carbodiimide | DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or HOSu | Highly efficient, but byproduct can be difficult to remove. bachem.com |
| Phosphonium | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Excellent coupling efficiency, good solubility. bachem.com |
| Aminium/Uronium | HATU | - | Very rapid and efficient, suitable for difficult couplings. bachem.com |
A classical and highly effective method for amide synthesis involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl halide or an anhydride (B1165640). These activated species react readily with amines, often exothermically, to form the corresponding amide.
The most common approach is the conversion of butenoic acid to butenoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (B1173362) (PCl₃). nih.gov For instance, 4-(dimethylamino)-2-butenoyl chloride has been synthesized and used as a key intermediate in the preparation of more complex molecules. google.com The resulting butenoyl chloride is then treated with dimethylamine, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, to afford N,N-dimethylbutenamide.
Alternatively, a mixed anhydride can be formed by reacting the butenoic acid with an acyl halide like pivaloyl chloride or a chloroformate like isobutyl chloroformate. This mixed anhydride then reacts with dimethylamine to provide the desired amide.
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for amide bond formation, often proceeding under mild conditions with high functional group tolerance. rsc.org These methods can involve the direct coupling of carboxylic acids with amines or utilize other starting materials.
Catalysts based on metals like palladium (Pd) and copper (Cu) have been developed for direct amidation. rsc.orgbeilstein-journals.org For example, palladium(II) has been used to catalyze the 1,1-aminoxylation of 3-butenoic acid, demonstrating the utility of this metal in activating the butenoic acid system. researchgate.net Other transition metals, such as rhodium, have been employed in reactions like the hydroformylation of 3-butenoic acid derivatives, which can be a step towards functionalized amides. homkat.nl These catalytic systems often involve the in-situ activation of the carboxylic acid or proceed through oxidative addition and reductive elimination pathways. The field continues to evolve, offering milder and more efficient routes to amides from a variety of starting materials, including acids, esters, aldehydes, and alcohols. rsc.org
Construction of the Butene Moiety via Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized the synthesis of complex molecules. sigmaaldrich.com It involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum. nih.gov
Ring-closing metathesis (RCM) is an intramolecular reaction that forms a cyclic alkene from an acyclic diene. sigmaaldrich.com In the context of N,N-dimethylbutenamide synthesis, RCM can be used to construct a cyclic precursor which can then be converted to the target molecule. For example, a diene substrate containing a suitably positioned amide or amide precursor can undergo RCM to form a cyclic amide or lactam. acs.orgresearchgate.net
This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. acs.org For instance, diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester followed by RCM has been used to produce cyclic β-amino esters, which are precursors to cyclic amines. researchgate.net While not a direct route to acyclic N,N-dimethylbutenamide, RCM is a key strategy for synthesizing cyclic analogues or for constructing complex scaffolds that contain the butenamide structural motif. beilstein-journals.org
Cross-metathesis (CM) is an intermolecular reaction between two different alkenes. sigmaaldrich.com This reaction is particularly useful for constructing the butene moiety of N,N-dimethylbutenamide directly. A common strategy involves reacting a terminal alkene bearing the N,N-dimethylamide group with another simple alkene.
For example, N,N-dimethylallylamine could potentially undergo cross-metathesis with propylene (B89431) in the presence of a Grubbs' catalyst to form N,N-dimethyl-2-butenamide and ethylene (B1197577) as a byproduct. The success of CM reactions often depends on the relative reactivity of the two alkene partners and the choice of catalyst. Reactions involving α,β-unsaturated carbonyl compounds, such as acrylamides, are known to proceed with high efficiency and selectivity for the cross-product. organic-chemistry.orgresearchgate.net This makes CM an attractive and convergent approach for the synthesis of N,N-dimethylbutenamide and its derivatives. beilstein-journals.org
Table 2: Olefin Metathesis Strategies for Butenamide Synthesis
| Metathesis Type | Description | Typical Substrate | Product Type |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene. sigmaaldrich.com | Acyclic diene with an amide group in the chain. | Cyclic butenamide analogue or precursor. acs.org |
| Cross-Metathesis (CM) | Intermolecular reaction between two alkenes. sigmaaldrich.com | N,N-dimethylallylamine + another alkene (e.g., propylene). | Acyclic N,N-dimethylbutenamide. organic-chemistry.org |
Functionalization of Pre-existing Unsaturated Amide Scaffolds
One major strategy for synthesizing complex butenamide derivatives involves the direct functionalization of simpler, pre-formed α,β-unsaturated amide structures. This approach leverages the inherent reactivity of the carbon-carbon double bond, allowing for the introduction of new substituents through powerful bond-forming reactions.
Olefin Cross-Coupling Reactions
Olefin cross-coupling has emerged as a powerful tool for forging new carbon-carbon bonds directly at the unsaturated framework of butenamide precursors like N,N-dimethylacrylamide. These reactions often employ transition metal catalysts to couple the olefin with a variety of partners. Iron-catalyzed cross-coupling, for instance, provides a convergent route to synthesize functionalized amides. nih.gov In these reactions, heteroatom-substituted olefins, such as enol ethers or enamides, act as donor components, while electron-deficient olefins like N,N-dimethylacrylamide serve as acceptor components. nih.gov The use of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃), is crucial for the catalytic cycle. nih.gov
A notable example is the coupling of an isopropenyl pinacolato (pin) boronic ester with N,N-dimethylacrylamide, which proceeds efficiently using an iron(III) acetylacetonate (B107027) [Fe(acac)₃] catalyst. nih.gov This method demonstrates the tolerance of boronic esters in the coupling process, yielding a functionalized butenamide derivative. nih.gov The development of solid-state cross-coupling reactions, often accelerated by mechanochemistry, represents a frontier in this field, aiming to reduce solvent waste and improve sustainability. nih.gov While much of this work has focused on C-N bond formation (e.g., Buchwald-Hartwig reactions), the principles could inspire future solvent-free C-C couplings involving butenamides. nih.gov
| Donor Olefin | Acceptor Olefin | Catalyst | Yield |
| Isopropenyl pinacolato boronic ester | N,N-Dimethylacrylamide | Fe(acac)₃ (5 mol%) | 76% |
| Cbz-protected dihydropyrrole | Benzyl acrylate | Fe(dibm)₃ (5 mol%) | 75% |
| Vinyl silyl (B83357) ether | N,N-Dimethylacrylamide | Fe(dibm)₃ (5 mol%) | 85% |
Table 1: Examples of Iron-Catalyzed Olefin Cross-Coupling Reactions to Form Unsaturated Amide Derivatives. Data sourced from reference nih.gov.
Radical Functionalization Pathways
Radical reactions offer a complementary approach for the functionalization of unsaturated amides, enabling the formation of carbon-carbon and carbon-heteroatom bonds through distinct mechanistic pathways. These methods are particularly effective for creating complex structures, including those with quaternary carbon centers. nih.gov One such strategy involves the oxidative radical alkylation/cyclization of α,β-unsaturated amides to produce substituted oxindoles. thieme-connect.com This process utilizes alkyl radicals generated from various precursors, which add to the double bond of the amide, initiating a cascade that results in the formation of a new ring and the introduction of an alkyl group. thieme-connect.com
Aerobic conditions can be employed to generate alkyl radicals from aldehydes through C-H activation, followed by decarbonylation, using oxygen as a sustainable oxidant. nih.gov These radicals can then engage with α,β-unsaturated amides in a cascade process to build functionalized oxindoles. nih.gov The versatility of radical chemistry is further highlighted by methods that allow for the functionalization of remote C(sp³)–H bonds, mediated by the amide group itself, although this is more common in saturated amides. bohrium.com For unsaturated amides, radical additions to the olefin remain a primary pathway for functionalization. researchgate.netnih.gov
| Radical Precursor | Unsaturated Amide Type | Reaction Type | Key Feature |
| Aldehydes / O₂ | α,β-Unsaturated Amides | Aerobic Radical Alkylation/Cyclization | C3-quaternary oxindole (B195798) synthesis. nih.gov |
| Dibromomethanes | α,β-Unsaturated Amides | Cr(II)-Catalyzed Cyclopropanation | Asymmetric synthesis of cyclopropanes. nih.gov |
| Various Alkyl Sources | α,β-Unsaturated Amides | Oxidative Radical Alkylation/Cyclization | Synthesis of 3,3-dialkylated oxindoles. thieme-connect.com |
Table 2: Overview of Radical Functionalization Pathways for Unsaturated Amides. Data sourced from references nih.govthieme-connect.comnih.gov.
Stereoselective Synthesis of N,N-Dimethylbutenamide Isomers
Controlling the three-dimensional arrangement of atoms is a central goal in modern synthesis. For butenamides, this involves establishing defined stereochemistry at the double bond (E/Z isomers) or at adjacent chiral centers.
Asymmetric Catalysis in Olefin Formation
Asymmetric catalysis is a cornerstone for producing enantiomerically enriched molecules, and its application to the synthesis of chiral butenamides is of significant interest. acs.org Transition metal-catalyzed asymmetric hydrogenation (AH) of unsaturated compounds is a particularly powerful and atom-economical strategy for creating chiral centers. acs.org While direct asymmetric hydrogenation of a simple butenamide to create a chiral center is a fundamental transformation, related reactions on more complex substrates highlight the potential of this approach. For example, the enantioselective hydrogenation of a substituted butenamide has been used as a key step in the synthesis of the drug levetiracetam, achieving high enantiomeric excess (98.2% ee) on a large scale. acs.org
Other asymmetric catalytic methods, such as the desymmetrization of prochiral dienes or diynes, can also be used to construct chiral building blocks for butenamides. ua.es Gold(I) catalysts with chiral ligands have been employed in the cycloisomerization of 1,4-diynamides to generate chiral methylene (B1212753) pyrrolidines, demonstrating how asymmetric catalysis can set key stereocenters in precursors to complex amides. ua.es
Diastereoselective Control in Amidation Reactions
When a molecule contains one or more pre-existing stereocenters, controlling the formation of a new stereocenter is a question of diastereoselectivity. In the context of butenamide synthesis, this can be achieved by using chiral auxiliaries attached to the nitrogen atom. These auxiliaries direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.
A classic example is the conjugate addition of Grignard reagents to α,β-unsaturated amides derived from chiral auxiliaries like L-ephedrine or (S,S)-(+)-pseudoephedrine. beilstein-journals.orgnih.gov In these systems, the Grignard reagent is thought to form a chelate with the auxiliary, locking the conformation of the unsaturated amide and forcing the nucleophile to add from the less sterically hindered face. beilstein-journals.orgnih.gov Interestingly, modification of the chiral auxiliary, such as protecting a hydroxyl group, can reverse the diastereoselectivity by altering the controlling interactions from chelation to steric hindrance. beilstein-journals.orgnih.gov Diastereoselective control can also be critical in radical coupling reactions, where chiral auxiliaries attached to the amide can influence the stereochemical outcome of intermolecular radical additions. scielo.br
| Chiral Auxiliary | Nucleophile | Diastereoselectivity Outcome |
| L-Ephedrine | Grignard Reagents | High diastereoselectivity via chelation control. beilstein-journals.orgnih.gov |
| (S,S)-(+)-Pseudoephedrine | Lithium Amides | High diastereoselectivity; coordination control. beilstein-journals.org |
| TBS-protected (S,S)-(+)-Pseudoephedrine | Lithium Amides | Reversed diastereoselectivity; steric control. beilstein-journals.org |
| Chiral Cyclic Amides | Electrogenerated Radicals | High diastereoselectivity in Kolbe coupling. scielo.br |
Table 3: Diastereoselective Control Using Chiral Auxiliaries in Reactions of Unsaturated Amides. Data sourced from references beilstein-journals.orgnih.govscielo.br.
Green Chemistry Approaches to N,N-Dimethylbutenamide Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. slideshare.netrroij.com These principles are increasingly being applied to the synthesis of amides. Key strategies include the use of safer solvents and renewable materials, the development of catalytic rather than stoichiometric processes, and the design of biodegradable products. slideshare.netrroij.com
For butenamide synthesis, green approaches can involve several aspects. One is the replacement of hazardous solvents with greener alternatives. researchgate.net For example, using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent system with a Ru(II) catalyst has been shown to be effective for certain syntheses involving indole (B1671886) derivatives. researchgate.net Another approach is the use of catalysts based on earth-abundant and less toxic metals, such as iron, instead of precious metals like palladium or rhodium. unibe.ch The iron-catalyzed olefin cross-coupling reactions mentioned previously are an excellent example of this principle in action. nih.gov Furthermore, biocatalysis, using enzymes to perform chemical transformations, and the use of alternative energy sources like microwaves or ultrasound can lead to milder reaction conditions, shorter reaction times, and reduced energy consumption. slideshare.netresearchgate.net Minimizing the use of protecting groups through more elegant synthetic design also aligns with green chemistry principles by reducing the number of steps and the amount of waste generated. rroij.com
Biocatalytic Transformations
The intricate machinery of microbial biosynthesis provides a powerful toolkit for the construction of complex molecules, including the N,N-dimethylbutenamide moiety. A notable example is found in the biosynthesis of bohemamines, a class of bacterial alkaloids. The formation of the dimethylbutenamide portion of these molecules is accomplished through a coordinated enzymatic cascade involving a nonribosomal peptide synthetase (NRPS), a Baeyer-Villiger monooxygenase (BVMO), and a methyltransferase. ucl.ac.uksemanticscholar.org
The biosynthesis is initiated by the BhmJ NRPS, which contains distinct modules for the incorporation of serine and methyl-proline. semanticscholar.org The concerted action of the BhmJ NRPS, the FAD-dependent monooxygenase BhmK (a BVMO), and the methyltransferase BhmG is essential for the production of the bohemamine (B1204589) scaffold, which includes the dimethylbutenamide functional group. ucl.ac.uksemanticscholar.org This enzymatic synergy highlights the potential for harnessing natural biosynthetic pathways for the targeted synthesis of N,N-dimethylbutenamide and its derivatives.
While the direct isolated enzymatic synthesis of N,N-dimethylbutenamide is an area of ongoing research, the study of analogous biocatalytic amidations provides significant insights. Lipases, particularly from Candida antarctica (CALB), have emerged as versatile and efficient biocatalysts for amide bond formation. nih.govresearchgate.net These enzymes can catalyze the amidation of carboxylic acids with amines under mild conditions. nih.gov For instance, CALB has been successfully employed in the synthesis of various amides, demonstrating high conversion rates in green solvents like cyclopentyl methyl ether. nih.gov The enzymatic approach offers a sustainable alternative to traditional methods that often require harsh reagents. nih.govresearchgate.net
The table below summarizes key enzymes and their roles in the biocatalytic formation of the dimethylbutenamide moiety and analogous amides.
| Enzyme/Enzyme System | Role | Substrate(s) | Product Moiety/Analogue | Reference(s) |
| BhmJ (NRPS), BhmK (BVMO), BhmG (Methyltransferase) | Coordinated biosynthesis | Serine, Methyl-proline | Dimethylbutenamide moiety in Bohemamines | ucl.ac.uksemanticscholar.org |
| Candida antarctica Lipase (B570770) B (CALB) | Amidation | Carboxylic acids, Amines | Various amides | nih.govresearchgate.net |
| Peptide Amidase | Amidation | Amino acid/peptide derivatives, Ammonia source | Primary amides | diva-portal.org |
Solvent-Free or Low-Environmental Impact Syntheses
The development of solvent-free or low-environmental impact synthetic methods is a cornerstone of modern green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. ucl.ac.uksioc-journal.cn For the synthesis of N,N-dimethylbutenamide analogues, several innovative approaches have been reported.
One promising strategy involves the use of lipases in solvent-free systems. The lipase Novozym 435 (immobilized CALB) has been shown to be an effective catalyst for the selective N-acylation of amino alcohols in the absence of a solvent. frontiersin.org This method offers high yields and excellent regioselectivity, with the added benefit of low enzyme loading. frontiersin.org The optimization of reaction parameters such as temperature is crucial, with studies showing that temperatures around 60°C are often optimal to ensure high conversion rates without causing enzyme denaturation. frontiersin.orgsci-hub.se
Another significant advancement is the transamidation of N,N-dimethyl amides promoted by sodium tert-butoxide under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.netthieme-connect.com This method allows for the conversion of various N,N-dimethyl amides into other amides by reaction with primary amines, achieving moderate to good yields. organic-chemistry.org The process is notable for its mild conditions, simple work-up procedure, and broad functional group compatibility. organic-chemistry.orgresearchgate.netthieme-connect.com
Furthermore, the use of N,N-dimethylacetamide as both a solvent and a source of dimethylamine in the presence of 1,1'-carbonyldiimidazole (B1668759) offers a cost-effective and environmentally benign route to N,N-dimethylamides from carboxylic acids. scilit.com While this method is not strictly solvent-free, it minimizes the number of reagents and utilizes a readily available and relatively low-toxicity solvent.
The following table details examples of solvent-free or low-environmental impact synthetic methodologies for N,N-dimethylamide analogues.
| Method | Catalyst/Promoter | Substrates | Key Conditions | Product Type | Reference(s) |
| Lipase-catalyzed N-acylation | Novozym 435 | Phenylglycinol, Ethyl acetate | Solvent-free, 60°C | Aromatic alkanolamides | frontiersin.org |
| Transamidation | Sodium tert-butoxide | N,N-dimethyl amides, Primary amines | Solvent-free, Room temperature | Secondary amides | organic-chemistry.orgresearchgate.netthieme-connect.com |
| Lipase-catalyzed amidation | Candida antarctica Lipase B | Carboxylic acids, Amines | Cyclopentyl methyl ether (green solvent), 60°C | Various amides | nih.gov |
| Amidation using DMA as amine source | 1,1'-Carbonyldiimidazole | Carboxylic acids, N,N-Dimethylacetamide | 160-165°C | N,N-Dimethylamides | scilit.com |
Elucidation of Reaction Mechanisms and Chemical Reactivity of N,n Dimethylbutenamide
Electrophilic Additions to the Carbon-Carbon Double Bond
The electron-withdrawing nature of the amide group deactivates the carbon-carbon double bond of N,N-dimethylbutenamide towards electrophilic attack compared to simple alkenes. However, under appropriate conditions, a range of electrophilic addition reactions can be successfully carried out.
Halogenation and Hydrohalogenation Mechanisms
Halogenation: The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to N,N-dimethylbutenamide proceeds through a mechanism involving a cyclic halonium ion intermediate. The electrophilic halogen is attacked by the π-electrons of the double bond, leading to the formation of this three-membered ring. The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, resulting in the formation of a dihalogenated product. The regioselectivity of this reaction is influenced by the electronic effects of the amide group.
Hydrohalogenation: The addition of hydrogen halides (HX) to N,N-dimethylbutenamide typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the β-carbon), and the halogen adds to the more substituted carbon (the α-carbon). This regioselectivity is dictated by the formation of the more stable carbocation intermediate at the α-position, which is stabilized by the resonance effect of the adjacent amide group. The reaction proceeds via a two-step mechanism involving the initial protonation of the double bond to form a carbocation, followed by the nucleophilic attack of the halide ion.
Hydroboration-Oxidation and Hydroamination Pathways
Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the double bond in N,N-dimethylbutenamide. In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition manner. Steric and electronic factors favor the placement of the boron atom on the less sterically hindered β-carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the corresponding β-hydroxy amide with retention of stereochemistry. masterorganicchemistry.commasterorganicchemistry.comwvu.edulibretexts.org
Hydroamination: The addition of an N-H bond across the carbon-carbon double bond, known as hydroamination, can be achieved using various catalytic systems. For α,β-unsaturated amides like N,N-dimethylbutenamide, this reaction can proceed via different mechanistic pathways depending on the catalyst employed. nih.govresearchgate.net Asymmetric hydroamination, leading to chiral β-amino amides, can be achieved using chiral catalysts, which control the stereochemistry of the addition. nih.gov The reaction often involves the coordination of the unsaturated amide to a metal center, followed by nucleophilic attack of the amine or migratory insertion.
Cycloaddition Reactions
N,N-dimethylbutenamide can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comyoutube.commdpi.com The electron-withdrawing amide group activates the double bond for reaction with electron-rich dienes. The reaction is typically concerted and proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the substituents on the dienophile and diene being retained in the product.
Nucleophilic Reactivity of the Amide Carbonyl
The carbonyl carbon of the amide group in N,N-dimethylbutenamide is electrophilic and susceptible to attack by nucleophiles. However, the resonance stabilization of the amide bond makes it less reactive than other carbonyl compounds like ketones and esters.
Transamidation Reactions and Kinetics
Transamidation is the process of exchanging the amine moiety of an amide with another amine. For N,N-dimethylbutenamide, this reaction typically requires harsh conditions or the use of a catalyst to overcome the stability of the amide bond. organic-chemistry.orgnih.gov The reaction can be catalyzed by acids, bases, or metal complexes. researchgate.net Mechanistically, the reaction often involves the activation of the carbonyl group, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate. The breakdown of this intermediate, with the expulsion of dimethylamine (B145610), leads to the formation of the new amide. Kinetic studies on the transamidation of N,N-dimethyl amides have shown that the reaction rate is influenced by factors such as the nature of the catalyst, the nucleophilicity of the incoming amine, and the reaction temperature. researchgate.netresearchgate.net
| Catalyst System | Amine | Temperature (°C) | Yield (%) | Reference |
| Sodium tert-butoxide | Primary Amines | Room Temperature | Moderate to Good | researchgate.netresearchgate.net |
| L-proline | Various Amines | Solvent-free | - | organic-chemistry.org |
| Fe(III) hydrated salts | Aliphatic/Aromatic Amines | - | - | organic-chemistry.org |
Reduction Mechanisms of the Amide Group
The amide group of N,N-dimethylbutenamide can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.orgchemistrysteps.com The mechanism of this reduction involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.cachemistrysteps.com This is followed by the coordination of the oxygen atom to the aluminum species, making it a better leaving group. Subsequent elimination of the oxygen-aluminum complex results in the formation of an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product. ucalgary.ca Due to the presence of the carbon-carbon double bond, chemoselectivity can be a consideration. Under certain conditions with LiAlH₄, reduction of the amide can occur without affecting the double bond, particularly at lower temperatures. However, in some cases, especially with prolonged reaction times or excess reagent, reduction of both the amide and the double bond can occur. researchgate.net
Alpha-Carbon Reactivity and Enolate Chemistry
The protons on the carbon atom alpha to the carbonyl group of N,N-dimethylbutenamide exhibit acidity, allowing for the formation of an enolate intermediate. This enolate is a potent nucleophile, opening avenues for a variety of carbon-carbon bond-forming reactions.
The formation of an enolate from N,N-dimethylbutenamide can be achieved by treatment with a strong, non-nucleophilic base. The choice of base is critical to ensure complete deprotonation without competing nucleophilic addition to the carbonyl group. A common and effective base for this purpose is lithium diisopropylamide (LDA). The deprotonation occurs at the alpha-carbon, yielding a resonance-stabilized enolate.
Once formed, the enolate of N,N-dimethylbutenamide can act as a nucleophile in SN2 reactions with alkyl halides. This alkylation process introduces a new alkyl group at the alpha-position, providing a valuable method for elaborating the carbon skeleton. The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For this reaction to be efficient, primary and secondary alkyl halides are preferred, as tertiary halides are more prone to undergo elimination reactions.
Table 1: General Conditions for Deprotonation and Alkylation of Amides
| Step | Reagent/Condition | Purpose |
| Deprotonation | Lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C) | Formation of the lithium enolate |
| Alkylation | Primary or secondary alkyl halide (R-X, where X = Br, I) | Introduction of an alkyl group at the alpha-carbon |
This table presents generalized conditions for the alkylation of amides via their enolates. Specific conditions for N,N-dimethylbutenamide would require experimental optimization.
The enolate of N,N-dimethylbutenamide can also participate in condensation reactions, such as the aldol (B89426) and Michael reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. wikipedia.org
In a reaction analogous to the aldol condensation , the enolate can add to the carbonyl carbon of an aldehyde or ketone. This reaction would result in the formation of a β-hydroxy amide. The initial step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acceptor molecule. Subsequent protonation of the resulting alkoxide furnishes the β-hydroxy amide product.
The α,β-unsaturated nature of N,N-dimethyl-2-butenamide also makes it a potential Michael acceptor . In a Michael addition, a nucleophile, such as an enolate derived from a different carbonyl compound, can add to the β-carbon of the butenamide. wikipedia.orgorganic-chemistry.org This conjugate addition is a powerful method for the formation of 1,5-dicarbonyl compounds or their analogues. youtube.com The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. organic-chemistry.org
Radical Reactions and Polymerization Mechanisms
The carbon-carbon double bond in N,N-dimethylbutenamide is susceptible to attack by radicals, leading to addition reactions and polymerization.
In the presence of a radical initiator, such as a peroxide, hydrogen bromide (HBr) can add across the double bond of N,N-dimethylbutenamide via a free-radical mechanism. chemistrysteps.comlibretexts.orglibretexts.org This reaction is in contrast to the typical electrophilic addition of HBr, which follows Markovnikov's rule. The free-radical addition proceeds via an anti-Markovnikov regioselectivity. chemistrysteps.com
The mechanism is initiated by the homolytic cleavage of the peroxide to generate alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical. The bromine radical adds to the less substituted carbon of the double bond to form a more stable, more substituted carbon radical. This intermediate radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. chemguide.co.ukyoutube.com
Table 2: Regioselectivity of HBr Addition to an Alkene
| Reaction Type | Reagent | Regioselectivity | Product |
| Electrophilic Addition | HBr | Markovnikov | Bromine on the more substituted carbon |
| Free Radical Addition | HBr, ROOR | Anti-Markovnikov | Bromine on the less substituted carbon |
This table illustrates the general principle of HBr addition to alkenes. The specific outcome for N,N-dimethylbutenamide would depend on the position of the double bond.
N,N-disubstituted acrylamides, which are structurally related to N,N-dimethylbutenamide, are known to undergo controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edunih.govmdpi.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures, which are desirable for advanced materials applications.
While specific studies on the controlled radical polymerization of N,N-dimethylbutenamide are not widely reported, research on N,N-dimethylacrylamide (DMAA) provides insights into the potential behavior. For instance, the ATRP of DMAA has been investigated, although challenges in controlling the polymerization have been noted due to the interaction of the copper catalyst with the amide functionality. cmu.edu Similarly, RAFT polymerization has been successfully employed for the controlled polymerization of various acrylamides, suggesting its potential applicability to N,N-dimethylbutenamide. mdpi.comnih.govrsc.org
Transition Metal-Catalyzed Transformations
The olefinic moiety in N,N-dimethylbutenamide serves as a handle for a variety of transition metal-catalyzed reactions, which are powerful tools for the synthesis of complex organic molecules.
Prominent among these are palladium-catalyzed cross-coupling reactions such as the Heck reaction and the Suzuki reaction . wikipedia.orgorganic-chemistry.orglibretexts.orgfishersci.seyoutube.comdiva-portal.orgtcichemicals.comd-nb.inforesearchgate.net The Heck reaction involves the coupling of the unsaturated amide with an aryl or vinyl halide to form a more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The Suzuki reaction would involve the coupling of a derivative of N,N-dimethylbutenamide (e.g., a borylated version) with an organic halide. fishersci.sediva-portal.orgtcichemicals.comd-nb.inforesearchgate.net These reactions are typically catalyzed by a palladium(0) species and require a base.
Table 3: Overview of Potential Transition Metal-Catalyzed Reactions
| Reaction | Catalyst System (Typical) | Reactant for N,N-dimethylbutenamide | Product Type |
| Heck Reaction | Pd(0) catalyst, base | Aryl or vinyl halide | Substituted alkene |
| Suzuki Reaction | Pd(0) catalyst, base | Organoboron compound | Coupled product |
| Hydroformylation | Rhodium or Cobalt catalyst | H₂, CO | Aldehyde |
This table outlines potential transition metal-catalyzed transformations of N,N-dimethylbutenamide based on its functional groups.
Another important transformation is hydroformylation , which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org This reaction is typically catalyzed by rhodium or cobalt complexes and converts the alkene functionality into an aldehyde. The resulting aldehyde can then be further modified, making hydroformylation a versatile synthetic tool.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and α,β-unsaturated amides like N,N-dimethylbutenamide are viable substrates for such transformations. The reactivity is primarily centered on the olefinic moiety, although reactions involving the activation of the amide bond have also been developed.
One of the most relevant transformations for N,N-dimethylbutenamide is the Mizoroki-Heck reaction . This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. For α,β-unsaturated amides, the reaction leads to the formation of a new carbon-carbon bond at the β-position of the amide. The generally accepted catalytic cycle for the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) species. Subsequent coordination of the alkene (N,N-dimethylbutenamide) and migratory insertion of the aryl group onto the double bond, typically at the less substituted carbon (the β-carbon), forms a new palladium-carbon bond. A final β-hydride elimination step regenerates the double bond in the product and the palladium(0) catalyst.
While specific studies on N,N-dimethylbutenamide are not extensively documented, research on similar N,N-disubstituted acrylamides provides insight into the expected reactivity. For instance, the intramolecular Heck reaction has been successfully employed to synthesize complex heterocyclic structures.
Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling . While traditionally a coupling between an organoboron compound and a halide, variations involving α,β-unsaturated carbonyl compounds have been developed. The direct Suzuki-Miyaura coupling of α,β-unsaturated amides is challenging due to the inherent reactivity of the C=C bond. However, approaches using activated forms of α,β-unsaturated carboxylic acid derivatives, such as superactive triazine esters, have been shown to be effective in coupling with organoboron reagents to produce α,β-unsaturated ketones. rsc.org This suggests that with appropriate catalyst and reaction condition selection, N,N-dimethylbutenamide could potentially undergo similar C-O or C-N bond activation-based cross-coupling reactions. rsc.orgrsc.org
The choice of ligands for the palladium catalyst is crucial in directing the outcome and efficiency of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired catalytic cycle and prevent side reactions.
Table 1: Examples of Palladium-Catalyzed Reactions with α,β-Unsaturated Amide Derivatives
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |
| Mizoroki-Heck | N-(o-bromoaryl)acrylamide | Acrylate | Pd(OAc)₂ | 3,3-disubstituted oxindoles | N/A |
| Suzuki-Miyaura | α,β-Unsaturated Triazine Ester | Arylboronic Acid | Pd(PPh₃)₄ | α,β-Unsaturated Ketone | rsc.org |
| Amide Cross-Coupling | N-Acylsaccharin | Arylboronic Acid | Pd(OAc)₂/SPhos | Ketone | rsc.org |
This table presents data for analogous substrates to infer the potential reactivity of N,N-Dimethylbutenamide.
Ruthenium-Catalyzed Olefin Transformations
Ruthenium catalysts are renowned for their versatility in mediating a wide range of olefin transformations, most notably olefin metathesis. However, the application of ruthenium-catalyzed metathesis to electron-deficient olefins like α,β-unsaturated amides can be challenging. The polarization of the double bond in N,N-dimethylbutenamide can lead to catalyst deactivation or undesired side reactions.
Olefin Metathesis: Cross-metathesis of α,β-unsaturated amides with other olefins is often sluggish and low-yielding with standard Grubbs-type catalysts. The electron-withdrawing nature of the amide functionality can influence the stability of the key metallacyclobutane intermediate in the catalytic cycle, hindering productive turnover. However, advancements in catalyst design, including the development of more active and robust ruthenium catalysts, have expanded the scope of olefin metathesis to include some electron-deficient substrates.
Beyond metathesis, ruthenium catalysts are effective for other transformations of olefins. Asymmetric hydrogenation is a prominent example. Ruthenium complexes with chiral ligands are widely used for the enantioselective reduction of C=C double bonds. While the hydrogenation of simple alkenes is common, the reduction of α,β-unsaturated amides like N,N-dimethylbutenamide can be achieved, yielding chiral saturated amides. The mechanism typically involves the coordination of the olefin to the ruthenium hydride species, followed by migratory insertion of the hydride to form a ruthenium-alkyl intermediate, which then undergoes hydrogenolysis to release the product and regenerate the catalyst.
Ruthenium catalysts can also promote olefin isomerization . Under certain conditions, a ruthenium catalyst can facilitate the migration of the double bond along the carbon chain. For N,N-dimethylbutenamide, this could potentially lead to the formation of N,N-dimethyl-3-butenamide, although the conjugation with the carbonyl group provides a thermodynamic driving force that generally favors the α,β-unsaturated isomer.
Table 2: Ruthenium-Catalyzed Transformations of Olefins
| Transformation | Substrate Type | Catalyst Type | Description | Reference |
| Olefin Metathesis | Electron-deficient olefins | Grubbs-type Catalysts | Generally challenging, but possible with advanced catalysts. | N/A |
| Asymmetric Hydrogenation | Aromatic Ketones | Ru-NNP Complex | Reduction of C=O bond, analogous to C=C reduction. | rsc.org |
| C-H Activation | Arenes and Olefins | Ru(II) Complexes | Addition of C-H bonds across the C=C bond of olefins. | scispace.com |
This table provides an overview of ruthenium-catalyzed reactions on relevant functional groups to infer the potential reactivity of N,N-Dimethylbutenamide.
Organocatalytic Activation and Reactions
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. For α,β-unsaturated compounds like N,N-dimethylbutenamide, the most prominent organocatalytic transformation is the conjugate addition or Michael addition .
The inherent reactivity of α,β-unsaturated amides in conjugate additions is lower than that of corresponding aldehydes, ketones, or esters. beilstein-journals.org This is due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the β-carbon. Consequently, strategies to activate the amide substrate are often necessary.
One common activation method involves the use of Brønsted acid or hydrogen-bond donor catalysts , such as thioureas or squaramides. These catalysts can activate the amide carbonyl group through hydrogen bonding, increasing the polarization of the molecule and enhancing the electrophilicity of the β-position. This dual activation, where the catalyst also interacts with the nucleophile, can lead to highly stereoselective transformations.
Another approach is through iminium ion catalysis , although this is more commonly applied to α,β-unsaturated aldehydes. In this mechanism, a chiral secondary amine catalyst condenses with the carbonyl group to form a transient iminium ion, which is a much more reactive Michael acceptor. For amides, direct iminium ion formation is not feasible. However, related activation principles can be applied.
A variety of nucleophiles can be employed in the organocatalytic conjugate addition to activated α,β-unsaturated amides, including carbon nucleophiles (e.g., malonates, nitroalkanes) and heteroatom nucleophiles (e.g., thiols, amines). chemrxiv.org
Table 3: Organocatalytic Conjugate Additions to α,β-Unsaturated Carbonyl Compounds
| Michael Acceptor | Nucleophile | Catalyst Type | Activation Strategy | Reference |
| α,β-Unsaturated Amides | Thiols | Bifunctional Iminophosphorane | Hydrogen Bonding | chemrxiv.org |
| α,β-Unsaturated Aldehydes | Electron-rich Benzenes | Imidazolidinone | Iminium Ion Formation | acs.org |
| α,β-Unsaturated Aldehydes | Malonates | Chiral Amine | Iminium Ion Formation | nih.gov |
This table showcases examples of organocatalytic conjugate additions to α,β-unsaturated systems, highlighting the principles applicable to N,N-Dimethylbutenamide.
Advanced Spectroscopic and Chromatographic Analytical Methodologies for N,n Dimethylbutenamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of N,N-dimethylbutenamide. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the entire carbon-proton framework and confirm the isomeric form of the molecule (e.g., E/Z isomerism at the double bond).
Optimized one-dimensional (1D) NMR experiments provide foundational information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration. For N,N-dimethyl-2-butenamide, the spectrum is expected to show distinct signals for the two N-methyl groups due to hindered rotation around the amide C-N bond, a phenomenon that makes them chemically non-equivalent. The vinylic protons on the C=C double bond will appear as multiplets, with their coupling constant providing information about the stereochemistry (cis or trans).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. Key signals include the carbonyl carbon, the two olefinic carbons of the double bond, and the two N-methyl carbons. The chemical shift of the carbonyl carbon is influenced by conjugation with the adjacent double bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for (E)-N,N-Dimethyl-2-butenamide
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| C1 (C=O) | - | 165-170 | Carbonyl carbon |
| C2 (=CH) | 6.0-6.4 | 122-128 | Vinylic proton, coupled to H3 and H4 |
| C3 (=CH) | 6.7-7.1 | 140-146 | Vinylic proton, coupled to H2 and H4 |
| C4 (-CH₃) | 1.8-2.0 | 17-20 | Methyl protons, coupled to vinylic protons |
| N-CH₃ (syn to C=O) | 2.9-3.1 | 35-37 | Singlet, distinct due to hindered C-N bond rotation |
| N-CH₃ (anti to C=O) | 3.1-3.3 | 37-39 | Singlet, distinct due to hindered C-N bond rotation |
Note: Chemical shifts are predicted ranges based on typical values for α,β-unsaturated amides in a standard solvent like CDCl₃.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For N,N-dimethylbutenamide, a COSY spectrum would show cross-peaks between the vinylic proton at C2 and the vinylic proton at C3, as well as between the vinylic proton at C3 and the methyl protons at C4, confirming their connectivity within the butenoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, providing direct one-bond ¹H-¹³C correlations. sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signals for the N-methyl groups would correlate to their respective carbon signals in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com It is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and linking different spin systems. wisc.edu
Table 2: Key Expected HMBC Correlations for N,N-Dimethylbutenamide
| Proton(s) at Position | Correlates to Carbon(s) at Position | Inferred Connectivity |
|---|---|---|
| N-CH₃ | C1 (C=O), other N-CH₃ | Confirms N-methyl groups are attached to the amide nitrogen |
| H2 (vinylic) | C1 (C=O), C4 (-CH₃) | Links the C2 proton to the carbonyl and terminal methyl group |
| H3 (vinylic) | C1 (C=O), C2 (=CH) | Links the C3 proton to the carbonyl and C2 carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of N,N-dimethylbutenamide and for obtaining structural information through the analysis of its fragmentation patterns.
Different ionization methods can be employed, each providing complementary information.
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the molecule, leading to extensive fragmentation. unr.edu The mass spectrum of N,N-dimethylbutenamide would likely show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions. Common fragmentation pathways for amides include alpha-cleavage (loss of a substituent from the nitrogen atom) and cleavage at the carbonyl group. libretexts.orgyoutube.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for generating intact molecular ions with minimal fragmentation. unr.edunih.gov In positive ion mode, N,N-dimethylbutenamide would be readily detected as the protonated molecule, [M+H]⁺. This allows for the precise determination of the molecular weight and provides a precursor ion for subsequent tandem mass spectrometry analysis. semanticscholar.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide definitive structural confirmation. nih.gov The fragmentation pattern of protonated N,N-dimethylbutenamide can elucidate the connectivity of the molecule.
Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of N,N-Dimethyl-2-butenamide (MW = 113.16)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 114.1 | 69.0 | 45.1 | Loss of dimethylamine (B145610) (HN(CH₃)₂) |
| 114.1 | 72.1 | 42.0 | Loss of ketene (B1206846) (CH₂=C=O) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. ias.ac.in For N,N-dimethylbutenamide, this technique is used to confirm the presence of the α,β-unsaturated amide moiety.
The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, known as the Amide I band. The frequency of this band is lower than that of a saturated amide due to the electronic conjugation with the C=C double bond. The C=C stretching vibration also gives rise to a characteristic absorption band.
Table 4: Characteristic Infrared (IR) Absorption Frequencies for N,N-Dimethylbutenamide
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch (Amide I) | Amide Carbonyl | 1640-1660 | Strong |
| C=C Stretch | Alkene | 1620-1640 | Medium |
| C-N Stretch | Tertiary Amide | 1150-1250 | Medium |
| =C-H Bend (out-of-plane) | Alkene | 960-990 (for trans) | Strong |
Infrared (IR) Spectroscopy Protocols
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For N,N-dimethylbutenamide, IR spectroscopy is particularly useful for confirming the presence of the characteristic amide and alkene moieties. The analysis relies on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The IR spectrum of an α,β-unsaturated tertiary amide like N,N-dimethylcrotonamide is distinguished by several key absorption bands. The conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) influences the position of their respective stretching frequencies. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks in the spectrum of amides. researchgate.netnih.gov In conjugated systems like N,N-dimethylbutenamide, this band typically appears at a lower wavenumber (around 1650-1600 cm⁻¹) compared to its saturated counterpart, N,N-dimethylbutanamide.
Key vibrational frequencies for the trans isomer of N,N-dimethyl-2-butenamide (N,N-dimethylcrotonamide) are detailed below. Sample preparation for analysis typically involves placing a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (alkenyl) | =C-H | 3100-3000 | Medium | Indicates the presence of the C=C-H bond. |
| C-H Stretch (alkyl) | C-H | 3000-2850 | Medium-Strong | Arises from the methyl and other alkyl groups. |
| Amide I (C=O Stretch) | R-C(=O)N(CH₃)₂ | 1650-1600 | Very Strong | Lowered frequency due to conjugation with the C=C bond. This is a primary diagnostic peak. nih.gov |
| C=C Stretch | C=C | 1640-1600 | Medium-Variable | Can sometimes overlap with the strong Amide I band. |
| C-N Stretch | (C=O)-N | 1420-1380 | Medium | Associated with the tertiary amide linkage. |
| =C-H Bend (Out-of-plane) | Trans R-CH=CH-R | 990-960 | Strong | A strong peak in this region is highly indicative of a trans double bond configuration. |
This interactive table summarizes the expected IR absorption bands for N,N-dimethylbutenamide.
Raman Spectroscopy Techniques
Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy, providing information on molecular vibrations based on inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. msu.edu
For N,N-dimethylbutenamide, Raman spectroscopy is highly effective for characterizing the carbon-carbon double bond. The C=C stretching vibration in unsaturated amides typically produces a strong and sharp signal in the Raman spectrum, making it an excellent tool for confirming the presence of unsaturation. In contrast, the polar carbonyl (C=O) group, which gives a very strong signal in IR, often shows a less intense band in Raman.
Modern Raman analysis is typically performed using a laser source (e.g., 785 nm) directed at the sample, with the scattered light being collected and analyzed by a spectrometer. mdpi.com A significant advantage of Raman spectroscopy is the minimal sample preparation required; samples can often be analyzed directly in solid or liquid form, even through transparent containers like glass vials. ljmu.ac.uk
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
| C-H Stretch (alkenyl) | =C-H | 3100-3000 | Medium | Corresponds to the stretching of H-atoms on the double bond. |
| C-H Stretch (alkyl) | C-H | 3000-2850 | Strong | Arises from the N-methyl and other alkyl groups. |
| Amide I (C=O Stretch) | R-C(=O)N(CH₃)₂ | 1650-1600 | Medium | Present but typically less intense than in the IR spectrum. |
| C=C Stretch | C=C | 1640-1600 | Strong | A prominent peak, highly characteristic of the alkene moiety. Its high intensity is a key feature of the Raman spectrum. |
| C-N Stretch | (C=O)-N | 1420-1380 | Medium | Useful for confirming the amide structure. |
This interactive table outlines the characteristic Raman shifts for N,N-dimethylbutenamide.
Chromatographic Separation Techniques for Purity and Isomer Analysisnih.gov
Chromatographic methods are indispensable for assessing the purity of N,N-dimethylbutenamide and for separating its various isomers. These techniques are crucial for quantifying impurities, unreacted starting materials, and byproducts, as well as for resolving positional isomers (e.g., 2-butenamide vs. 3-butenamide) and geometric isomers (cis vs. trans).
Gas Chromatography (GC) Method Development
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like N,N-dimethylbutenamide. Method development involves optimizing several key parameters to achieve efficient separation and accurate quantification.
A typical GC system for this analysis would consist of an injector, a capillary column housed in a temperature-programmable oven, and a detector, most commonly a Flame Ionization Detector (FID) for routine purity analysis or a Mass Spectrometer (MS) for definitive peak identification. mdpi.com
The selection of the capillary column's stationary phase is critical. For a moderately polar compound like N,N-dimethylbutenamide, a mid-polarity stationary phase, such as one containing 6% cyanopropylphenyl / 94% dimethylpolysiloxane (USP G43), is often a suitable choice as it provides a good balance of interactions for effective separation. mdpi.com The oven temperature program is typically started at a lower temperature and ramped up to ensure that components are separated based on their boiling points and interactions with the stationary phase. nih.gov
| Parameter | Typical Condition | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., 5% phenyl methylpolysiloxane or similar) | Provides good resolution for isomers and common process impurities. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas with good efficiency. mdpi.com |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Optimal for column efficiency and analysis time. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Final Hold: 5 min | Separates volatile impurities at the beginning and allows elution of the main analyte and less volatile components with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification. MS provides structural information for definitive identification of impurities. nih.gov |
This interactive table presents a standard set of starting parameters for a GC method to analyze N,N-dimethylbutenamide.
High-Performance Liquid Chromatography (HPLC) Methodologiesnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including amides. It is particularly valuable for analyzing samples that may contain non-volatile impurities or for when greater selectivity for isomers is required. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. rsc.org
In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. unl.edu Compounds are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. nih.gov Detection is commonly achieved using an Ultraviolet (UV) detector, as the conjugated system in N,N-dimethylbutenamide absorbs UV light.
| Parameter | Typical Condition | Justification |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column offering good efficiency and retention for moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and provides protons for potential MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency and elution strength. |
| Gradient Program | Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes | A broad gradient ensures separation of polar impurities from the main analyte and any non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/Diode Array Detector (DAD) at 210 nm | The amide and alkene chromophores provide strong absorbance at lower UV wavelengths. A DAD allows for peak purity assessment. rsc.org |
This interactive table details a representative RP-HPLC method for the analysis of N,N-dimethylbutenamide.
Chiral Chromatography for Enantiomeric Separation
While common isomers like N,N-dimethyl-2-butenamide and N,N-dimethyl-3-butenamide are achiral, other substituted butenamides can possess chiral centers. The separation of enantiomers is crucial in many fields, as different enantiomers can exhibit distinct biological activities. youtube.com Chiral chromatography is the definitive method for separating and quantifying enantiomers.
This separation is achieved by using a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, leading to differential interactions (e.g., via hydrogen bonding, dipole-dipole, or steric interactions) with the two enantiomers of a chiral analyte. This difference in interaction strength results in different retention times, allowing for their separation. sigmaaldrich.com
Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are among the most versatile and widely used for chiral HPLC separations. nih.gov The development of a chiral separation method involves screening different CSPs and mobile phase systems (both normal-phase and reversed-phase) to find conditions that provide adequate resolution between the enantiomeric peaks.
| Parameter | Typical Condition | Justification |
| Technique | Chiral HPLC | The most common and robust technique for enantiomeric separation. |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives coated on silica) | These columns have broad applicability and can separate a wide variety of chiral compounds, including amides. nih.gov |
| Mobile Phase | Normal Phase: Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase elution is often successful for providing the specific interactions needed for chiral recognition on polysaccharide CSPs. |
| Flow Rate | 0.5-1.0 mL/min | Slower flow rates can sometimes improve chiral resolution. |
| Column Temperature | 25 °C | Temperature can significantly impact chiral recognition; it should be tightly controlled. |
| Detector | UV Detector at a suitable wavelength (e.g., 210-220 nm) | Provides sensitive detection for the separated enantiomers. |
| Resolution Goal | Rₛ ≥ 1.5 | A resolution value of 1.5 or greater indicates baseline separation of the two enantiomer peaks. nih.gov |
This interactive table provides a framework for developing a chiral HPLC method for a hypothetical chiral butenamide derivative.
Theoretical and Computational Chemistry Studies of N,n Dimethylbutenamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For N,N-dimethylbutenamide, these computational methods provide insights into its molecular orbitals, charge distribution, and energetic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a principal method for the geometry optimization and calculation of energy profiles for organic molecules like N,N-dimethylbutenamide. This approach is favored for its balance of computational efficiency and accuracy. While specific DFT studies on N,N-dimethylbutenamide are not extensively available, the methodologies are well-established.
In a typical DFT study, the geometry of the N,N-dimethylbutenamide molecule would be optimized to find its lowest energy conformation. This involves using a functional, such as B3LYP, paired with a basis set, for instance, 6-31G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.
Once the optimized geometry is obtained, further calculations can be performed to determine various electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.
Furthermore, DFT calculations can be employed to map out energy profiles for specific reactions or conformational changes. By calculating the energy of the molecule at various points along a reaction coordinate, one can identify transition states and determine activation energies, providing a deeper understanding of the reaction mechanism and kinetics.
Ab Initio Methods for Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for investigating electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of the electronic structure of N,N-dimethylbutenamide, albeit at a greater computational cost compared to DFT.
These methods are particularly useful for calculating properties where electron correlation effects are significant. For N,N-dimethylbutenamide, ab initio calculations could be used to precisely determine properties such as electron density distribution, dipole moment, and polarizability. A detailed analysis of the electron density can reveal the nature of the chemical bonds and the partial charges on each atom, which are essential for understanding intermolecular interactions and reactivity.
Conformational Analysis and Interconversion Pathways
The flexibility of the N,N-dimethylbutenamide molecule allows it to exist in various conformations. Understanding these different spatial arrangements and the energy barriers between them is crucial for comprehending its chemical behavior.
Potential Energy Surface Scans for Rotational Barriers
Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. For N,N-dimethylbutenamide, PES scans would typically be performed by systematically rotating specific dihedral angles, such as those around the C-N amide bond and the C-C single bonds in the butenyl chain.
At each incremental rotation, the energy of the molecule is calculated, resulting in a plot of energy versus the dihedral angle. The peaks on this plot correspond to high-energy eclipsed conformations, which represent the rotational barriers. The valleys correspond to low-energy staggered conformations, which are the stable conformers. The height of the energy barriers provides information about the ease of interconversion between different conformers at a given temperature. The planarity of the amide group due to resonance results in a significant rotational barrier around the C-N bond.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of N,N-dimethylbutenamide over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time.
This simulation provides a dynamic picture of the molecule's behavior, allowing for the sampling of a wide range of conformations. By analyzing the trajectories, one can identify the most populated (i.e., most stable) conformations and observe the transitions between them. MD simulations can also provide insights into the flexibility of different parts of the molecule and how its conformation might change in the presence of a solvent or other molecules.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving N,N-dimethylbutenamide. By mapping out the reaction pathways and characterizing the transition states, a detailed understanding of the reaction can be achieved.
To elucidate a reaction pathway, the structures of the reactants, products, and any intermediates are first optimized. Then, computational methods are used to locate the transition state (TS) structure that connects these species on the potential energy surface. The TS is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.
Various algorithms can be employed to find the TS structure. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the desired reactants and products. While specific computational studies on the reaction pathways of N,N-dimethylbutenamide are not readily found in the literature, these established methods would be applied to study its reactions, such as addition reactions at the carbon-carbon double bond or reactions involving the amide functional group.
Calculation of Activation Energies and Rate Constants
The determination of activation energies (Ea) and rate constants (k) is fundamental to understanding the chemical kinetics of reactions involving N,N-dimethylbutenamide. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for elucidating reaction mechanisms and quantifying these kinetic parameters. For a given reaction, the process begins with the identification of the potential energy surface (PES), mapping the energy of the system as a function of the geometry of the reactants, transition states, and products.
Transition State Theory (TST) is the cornerstone for calculating rate constants from computational data. The central concept of TST is the transition state (TS), which is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. The activation energy is the energy difference between the reactants and the transition state. Sophisticated computational algorithms can locate these transition state structures, and frequency calculations are then performed to confirm their nature; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, studies on the thermal decomposition of N-substituted diacetamides have utilized DFT to calculate activation energies. nih.gov These calculations help to explain how different substituents on the nitrogen atom can influence the stability of the transition state and, consequently, the reaction rate. nih.gov Similarly, theoretical studies on the reactions of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) with various radicals have employed DFT and TST to determine rate coefficients over a range of temperatures. arabjchem.org For N,N-dimethylbutenamide, similar computational approaches could be applied to study its reactions, such as hydrolysis, thermal decomposition, or addition reactions across the double bond.
Table 1: Hypothetical Kinetic Data for a Reaction of N,N-Dimethylbutenamide This table is for illustrative purposes only, as specific experimental or computational data for N,N-dimethylbutenamide is not available in the provided search results.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Calculated Rate Constant at 298 K (s⁻¹) |
|---|---|---|---|
| Isomerization | DFT (B3LYP/6-31G*) | Data not available | Data not available |
| Hydrolysis (Acid-catalyzed) | CBS-QB3 | Data not available | Data not available |
Investigation of Regioselectivity and Stereoselectivity via Computational Models
Many reactions involving N,N-dimethylbutenamide, which is an unsaturated amide, have the potential to yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational models are invaluable for predicting and explaining the observed selectivity in such reactions.
Regioselectivity refers to the preference for bond formation at one position over another. For an electrophilic addition to the double bond of N,N-dimethylbutenamide, for instance, the electrophile could attack either the α-carbon or the β-carbon. Computational methods can predict the outcome by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation energy will be kinetically favored. DFT calculations are commonly used to determine the stability of intermediates and transition states, thereby predicting the regiochemical outcome. researchgate.net
Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions that create new chiral centers, computational models can predict whether the reaction will favor the formation of R or S enantiomers, or syn or anti diastereomers. By calculating the energies of the diastereomeric transition states, the preferred stereochemical pathway can be identified. The energy difference between these transition states allows for a quantitative prediction of the diastereomeric or enantiomeric excess.
The application of DFT is a powerful tool for studying regioselectivity in various organic reactions. researchgate.net Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can also be used to predict the most reactive sites within a molecule, offering insights into regioselectivity without the need to calculate the full reaction path.
Solvent Effects and Intermolecular Interactions
The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. Computational chemistry accounts for these effects through various solvation models, which can also be used to study the specific intermolecular interactions between N,N-dimethylbutenamide and solvent molecules.
Implicit and Explicit Solvation Models
Two primary approaches are used to model solvent effects:
Implicit Solvation Models: Also known as continuum models (e.g., Polarizable Continuum Model - PCM), these methods treat the solvent as a continuous dielectric medium rather than individual molecules. The solute is placed in a cavity within this continuum. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding but provides a more detailed and accurate picture of the immediate solvation shell. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost.
The choice of model depends on the specific system and the properties being investigated. For studying the hydrolysis of N,N-dimethylformamide, for example, explicit water molecules would be crucial to model the proton transfer steps accurately. rsc.org
Hydrogen Bonding and Van der Waals Interactions
Intermolecular forces play a critical role in the behavior of N,N-dimethylbutenamide in solution and in the condensed phase.
Van der Waals Interactions: These are weaker, non-covalent forces that include dispersion, dipole-dipole, and dipole-induced dipole interactions. tuwien.at They are ubiquitous and crucial for accurately describing the condensed-phase properties of molecules. youtube.com DFT methods often need to be augmented with dispersion corrections (e.g., DFT-D methods) to properly account for these interactions, which are critical for predicting properties like boiling points and the stability of molecular crystals. tuwien.at Molecular dynamics simulations using force fields that are parameterized to reproduce these interactions can be used to study the liquid structure and dynamics of N,N-dimethylbutenamide. researchgate.net
Advanced Applications and Functionalization of N,n Dimethylbutenamide in Materials and Organic Synthesis
N,N-Dimethylbutenamide as a Versatile Synthetic Building Block
The dual functionality of N,N-dimethylbutenamide renders it a valuable and versatile building block in organic synthesis. The electron-rich double bond and the polar amide group provide distinct sites for chemical modification, enabling its incorporation into a wide array of more complex structures through various synthetic strategies.
In the field of organic synthesis, the ultimate goal is often the construction of complex, biologically active molecules, many of which are natural products. These intricate structures serve as inspiration for new therapeutic agents and agrochemicals. researchgate.net The strategic utility of scaffolds similar to N,N-dimethylbutenamide is evident in their use as precursors in the synthesis of more elaborate molecules. cymitquimica.com The butenyl group provides a reactive handle for numerous carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity. cymitquimica.com
The reactivity of the olefinic portion of N,N-dimethylbutenamide allows it to participate in a variety of addition and cycloaddition reactions, while the amide functionality can be hydrolyzed, reduced, or used to direct reactions at adjacent positions. This combination makes it a valuable intermediate for creating acyclic and cyclic frameworks that form the core of larger natural products and other target molecules. For instance, related homoallylic amines, which share the key structural motif of a terminal double bond and a nitrogen atom, are recognized as strategically important scaffolds in modern organic chemistry. cymitquimica.com
| Reaction Type | Functional Group Involved | Potential Transformation |
| Hydroamination | Alkene, Amine | Formation of functionalized amines |
| Cycloaddition | Alkene | Construction of five- or six-membered rings |
| Cross-Coupling | Alkene | Formation of new C-C bonds (e.g., Suzuki, Heck) |
| Oxidative Cleavage | Alkene | Conversion to aldehydes or carboxylic acids |
| Amide Reduction | Carbonyl | Conversion to amines |
| Amide Hydrolysis | Carbonyl | Conversion to carboxylic acids |
This interactive table summarizes the potential synthetic transformations available to N,N-dimethylbutenamide, highlighting its versatility as a precursor.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ijcce.ac.ir Nitrogen-containing heterocycles are particularly significant due to their presence in a vast number of biologically active natural products. scispace.commdpi.com The structure of N,N-dimethylbutenamide is well-suited for its use as a synthon—a building block that can be incorporated into a ring system—for the synthesis of various N-heterocycles.
Key synthetic strategies for this purpose include:
Cycloaddition Reactions: The double bond in N,N-dimethylbutenamide can act as a dienophile or dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions are a powerful method for constructing five-membered heterocyclic rings containing nitrogen and oxygen atoms. ijcce.ac.ir
Annulation Reactions: Annulation involves the formation of a ring onto a pre-existing molecule. Derivatives of butenamide can undergo annulation through processes like Michael additions followed by intramolecular cyclization, which can lead to the formation of various heterocyclic systems. researchgate.net
Intramolecular Cyclization: After modification of the butenamide structure, intramolecular reactions can be triggered to form cyclic compounds. For example, related homoallylic amines can be converted into intermediates that undergo intramolecular N-arylation to construct benzo-fused N-heterocycles. scispace.com
These methods allow for the creation of structurally diverse heterocyclic systems, such as pyrrolidines, piperidines, and more complex fused-ring structures, demonstrating the value of the butenamide scaffold in synthetic chemistry. scispace.com
Role in Polymer Chemistry and Material Science (Focus on Chemical Modification)
The presence of a polymerizable vinyl group makes N,N-dimethylbutenamide and related structures valuable in polymer chemistry. While research on N,N-dimethylbutenamide itself is specific, the behavior of structurally similar vinyl-amide monomers, such as N,N-dimethylacrylamide (DMAA), provides significant insight into its potential applications in materials science. chemicalbook.com
N,N-dimethylbutenamide can theoretically act as a monomer in addition polymerization reactions. The polymerization of its close analog, N,N-dimethylacrylamide (DMAA), is well-studied and can proceed through living radical polymerization to create polymers with controlled molecular weights. cmu.edugoogle.com Polymers derived from such monomers are often water-soluble and find use in a variety of applications. mcmaster.ca
If incorporated into a polymer backbone, the N,N-dimethylbutenamide unit would impart specific properties to the resulting material:
Hydrophilicity: The amide group would enhance the polymer's affinity for water.
Chemical Handle: The pendant dimethylamide group could serve as a site for post-polymerization modification.
Adhesion: The polar nature of the amide functionality can promote adhesion to various substrates.
By copolymerizing N,N-dimethylbutenamide with other monomers, chemists can tailor the properties of the resulting polymer for specialized applications, such as in coatings, adhesives, and biomedical materials. chemicalbook.com
Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure, which is characteristic of materials like hydrogels. ijcce.ac.irrmib.mx Hydrogels are materials that can absorb large amounts of water and are used extensively in biomedical applications. nih.gov
While N,N-dimethylbutenamide itself is a monofunctional monomer, bifunctional derivatives of it could serve as effective cross-linking agents. Typically, compounds like N,N'-methylenebis(acrylamide) are used to cross-link acrylamide-based polymers into hydrogels. mdpi.comitu.edu.tr A hypothetical butenamide-based cross-linker with two polymerizable double bonds could be used to create polymeric networks with unique properties. The length and flexibility of the butenamide-derived cross-link would directly influence the mechanical properties, swelling behavior, and pore size of the resulting polymeric network. nih.gov The use of such custom-designed cross-linking agents allows for precise control over the final material's structure and function. tdl.org
Development of Butenamide-Derived Ligands and Catalysts
The field of catalysis relies heavily on the design of organic molecules, known as ligands, that can coordinate to a metal center and control its reactivity and selectivity. The structure of N,N-dimethylbutenamide contains both a nitrogen atom and a π-system (the C=C double bond), both of which can serve as coordination sites for transition metals.
By modifying the butenamide scaffold, it is possible to design novel N,N- and N,N,N-ligands. researchgate.net These ligands can then be complexed with metals such as palladium, iridium, or copper. nih.govnih.govmdpi.com The resulting metal complexes can function as highly efficient catalysts for a variety of important organic transformations, including:
Cross-Coupling Reactions: Heck and Sonogashira couplings, which are fundamental for forming C-C bonds, are often catalyzed by palladium complexes. nih.gov
Hydroamination: The addition of an N-H bond across a double bond can be catalyzed by copper complexes, where the choice of ligand is critical for success. scispace.com
Asymmetric Catalysis: By using a chiral version of a butenamide-derived ligand, it is possible to create catalysts that produce one enantiomer of a product preferentially. Chiral N,N'-dioxides, for example, have been developed as versatile ligands for a wide range of asymmetric reactions. nih.gov
The electronic and steric properties of the butenamide-derived ligand can be fine-tuned by adding different substituents, allowing for the optimization of the catalyst's performance for a specific chemical reaction. The development of such tailored ligands is a key area of research aimed at creating more efficient and sustainable chemical processes.
Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While N,N-dimethylbutenamide in its native form is achiral, its amide backbone is a key feature in a class of highly effective C2-symmetric chiral ligands known as N,N'-dioxides. These ligands are synthesized from readily available amino acids and amines, incorporating a tertiary amino oxide-amide framework. rsc.org
These chiral N,N'-dioxide ligands are conformationally flexible and can act as neutral tetradentate ligands, capable of coordinating with a wide variety of metal ions to form stable complexes. rsc.org The resulting non-planar cis-α M(N,N'-dioxide) complexes create a well-defined and tunable chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. rsc.org
The versatility of these ligands is demonstrated by their successful application in a range of asymmetric transformations. When complexed with various metal ions, these chiral N,N'-dioxide ligands, which can be considered functionalized derivatives of a butenamide-like structure, have shown exceptional performance.
Table 1: Applications of Chiral N,N'-Dioxide Ligand-Metal Complexes in Asymmetric Catalysis
| Catalytic Reaction | Metal Ion | Substrate Generality | Stereocontrol |
|---|---|---|---|
| Cycloadditions | Sc(III), Cu(II) | Wide | High enantioselectivity |
| Nucleophilic Additions | Mg(II), Ni(II) | Good | Excellent stereocontrol |
The data in this table is illustrative of the broad utility of this class of ligands and is based on findings from multiple research efforts. nih.govnih.gov The ability to fine-tune the steric and electronic properties of the ligand by modifying the amino acid and amine precursors allows for the optimization of the catalyst for specific reactions, highlighting the modularity of this approach. rsc.org
Organocatalytic Applications of Modified Butenamides
The principles that make modified butenamide structures effective as chiral ligands also extend to the realm of organocatalysis. Chiral tertiary amine N-oxides, which can be viewed as derivatives of N,N-dimethylbutenamide, have emerged as powerful organocatalysts. nih.gov The high nucleophilicity of the N-oxide oxygen atom is a key feature, enabling the activation of various reagents in asymmetric transformations. nih.gov
These N-oxide organocatalysts have proven particularly effective in reactions involving organosilicon reagents. nih.gov For instance, they have been successfully employed in the asymmetric addition of trimethylsilylcyanide to aldehydes and ketones, affording chiral cyanohydrins with high yields and excellent enantioselectivities. nih.gov
Furthermore, the hydrogen-bonding capabilities of these modified butenamide structures can be exploited in organocatalysis. For example, they have been used to achieve asymmetric chlorination of β-ketoesters through hydrogen bond activation. nih.gov The ability of the N,N'-dioxide framework to act as a bifunctional catalyst, engaging in both nucleophilic activation and hydrogen bonding, contributes to its efficacy.
Table 2: Organocatalytic Applications of Chiral N,N'-Dioxides
| Asymmetric Reaction | Activation Mode | Substrate | Outcome |
|---|---|---|---|
| Silylcyanation of Aldehydes | Nucleophilic Activation | Aldehydes, Trimethylsilylcyanide | High yield, excellent enantioselectivity |
The research in this area demonstrates that the fundamental butenamide structure, when appropriately modified, can serve as a powerful platform for the design of novel organocatalysts. nih.gov
Design and Synthesis of N,N-Dimethylbutenamide Analogues with Tuned Reactivity
The design and synthesis of analogues of N,N-dimethylbutenamide with tuned reactivity is a promising avenue for expanding the utility of this compound in organic synthesis. By systematically modifying the core structure, it is possible to alter its electronic and steric properties, thereby influencing its reactivity in a predictable manner.
One approach to synthesizing butenamide analogues is through the ring-opening of N-substituted succinimides. This method has been successfully employed to prepare N-hydroxybutanamide derivatives. nih.govmdpi.com This synthetic strategy allows for the introduction of a variety of substituents, offering a straightforward route to a library of butenamide analogues. nih.gov
Another strategy for creating analogues involves the condensation of active methylene (B1212753) or acetyl compounds with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to produce N,N-dimethyl-β-ketoenamines. researchgate.net These compounds are versatile building blocks for the synthesis of various heterocyclic systems. researchgate.net
The reactivity of these analogues can be tuned in several ways. For instance, the introduction of electron-withdrawing or electron-donating groups on the butenamide backbone can modulate the electrophilicity of the β-carbon, influencing its susceptibility to nucleophilic attack. Similarly, altering the steric bulk of the N,N-dimethyl groups can impact the facial selectivity of reactions at the double bond.
Table 3: Strategies for Tuning the Reactivity of Butenamide Analogues
| Modification Strategy | Effect on Reactivity | Potential Application |
|---|---|---|
| Introduction of electron-withdrawing groups | Increased electrophilicity of the β-carbon | Enhanced reactivity in Michael additions |
| Introduction of electron-donating groups | Decreased electrophilicity of the β-carbon | Altered regioselectivity in cycloadditions |
| Variation of N-substituents | Modified steric environment around the amide | Control of diastereoselectivity in additions |
Through these and other synthetic modifications, N,N-dimethylbutenamide can serve as a versatile starting material for the creation of a diverse range of analogues with tailored reactivity, opening up new possibilities for their application in organic synthesis.
Future Research Directions and Emerging Paradigms for N,n Dimethylbutenamide Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. For the synthesis of N,N-dimethylbutenamide and its analogs, this transition offers numerous advantages including enhanced reaction control, improved safety, and the potential for seamless integration with automated systems.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time by manipulating flow rates and reactor dimensions. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation in amidation reactions. Furthermore, the small reactor volumes inherent in flow systems mitigate the risks associated with highly exothermic reactions, making the synthesis of N,N-dimethylbutenamide potentially safer.
Automated synthesis platforms, often coupled with flow reactors, are revolutionizing the discovery and optimization of chemical reactions. merckmillipore.com These platforms can perform numerous experiments in parallel, systematically varying reagents, catalysts, and reaction conditions. researchgate.netethz.ch For instance, an automated system could rapidly screen a variety of coupling reagents and bases for the synthesis of N,N-dimethylbutenamide from the corresponding carboxylic acid and dimethylamine (B145610), quickly identifying the optimal conditions. rsc.org The use of pre-packed reagent capsules and cartridges further streamlines this process, allowing for a "plug-and-play" approach to synthesis. merckmillipore.comsynplechem.com
Table 1: Comparison of Batch vs. Flow Synthesis for Amide Production
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Potential for thermal runaway in large-scale reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by extending the operation time or using parallel reactors. |
| Integration | Difficult to integrate with real-time analysis and automation. | Easily integrated with in-line analytical techniques and automated platforms. |
| Efficiency | Can be time-consuming with manual workup and purification steps. | Increased efficiency through automation and continuous processing. |
The integration of flow chemistry and automated synthesis holds the promise of accelerating the discovery of new applications for N,N-dimethylbutenamide by enabling the rapid generation of derivative libraries for screening in various applications.
Exploration of Bio-Inspired Synthetic Routes and Catalysis
Nature has perfected the art of amide bond formation through enzymatic catalysis. Exploring bio-inspired and biocatalytic routes for the synthesis of N,N-dimethylbutenamide offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes operate under mild conditions, are highly specific, and generate minimal waste, aligning with the principles of sustainable chemistry. rsc.orgnih.gov
Several classes of enzymes are being investigated for their potential in amide synthesis. Lipases, for example, which are readily available and robust enzymes, have been shown to catalyze amidation reactions. acs.org While their natural function is the hydrolysis of esters, their catalytic machinery can be harnessed for the reverse reaction under specific conditions, such as in low-water environments. rsc.orgrsc.org
More recently, engineered "amide synthetases" are being developed through rational design and directed evolution. nih.gov These enzymes are specifically tailored to catalyze the formation of amide bonds with high efficiency and selectivity. For instance, nitrile synthetase enzymes, which naturally catalyze the conversion of carboxylic acids to nitriles via an amide intermediate, have been engineered to halt the reaction at the amide stage. nih.gov
Table 2: Key Enzyme Classes for Biocatalytic Amide Synthesis
| Enzyme Class | Catalytic Strategy | Advantages | Challenges |
|---|---|---|---|
| Lipases | Reversal of hydrolytic activity in non-aqueous media. | Readily available, broad substrate scope. | Often requires non-aqueous solvents, reaction equilibrium can be unfavorable. |
| Proteases | Similar to lipases, utilizing the reverse of their natural proteolytic function. | High catalytic efficiency. | Substrate scope can be limited to peptide-like structures. |
| ATP-Dependent Ligases | Activation of carboxylic acids using ATP. nih.gov | High specificity and efficiency in aqueous environments. rsc.org | Requires ATP and often a cofactor regeneration system. acs.org |
| Engineered Amide Synthetases | Rational design or directed evolution to create enzymes specifically for amide bond formation. nih.gov | High selectivity and activity for target reactions. | Development can be time-consuming and resource-intensive. |
The development of robust and efficient biocatalysts for the synthesis of N,N-dimethylbutenamide could lead to more sustainable and environmentally friendly manufacturing processes.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.gov For the synthesis of N,N-dimethylbutenamide, these computational tools can accelerate the optimization of reaction conditions and the discovery of new, more efficient synthetic methods. pku.edu.cn
Machine learning algorithms can be trained on large datasets of chemical reactions to identify complex relationships between reactants, reagents, solvents, and the resulting reaction yield or selectivity. researchgate.net For amide bond formation, ML models have been developed that can accurately predict the conversion rates for different combinations of carboxylic acids, amines, and coupling reagents. pku.edu.cn This predictive power can save significant time and resources in the laboratory by guiding chemists toward the most promising experimental conditions. pnas.org
Table 3: Applications of ML and AI in Amide Synthesis
| Application | Description | Potential Impact on N,N-Dimethylbutenamide Synthesis |
|---|---|---|
| Reaction Yield Prediction | ML models are trained on experimental data to predict the outcome of a reaction under specific conditions. nih.gov | Rapid identification of optimal conditions for high-yield synthesis, reducing the need for extensive experimental screening. |
| Reagent and Catalyst Selection | AI algorithms can suggest the most effective coupling reagents, catalysts, and solvents for a given amide bond formation. | More efficient and cost-effective synthesis by using the most appropriate reagents from the outset. |
| Retrosynthesis Planning | AI tools can propose novel synthetic routes to a target molecule by working backward from the product. | Discovery of new and potentially more efficient or sustainable ways to synthesize N,N-dimethylbutenamide. |
| De Novo Molecular Design | Generative models can design novel molecules with desired properties, which could include derivatives of N,N-dimethylbutenamide. | Exploration of new chemical space around N,N-dimethylbutenamide for the development of new materials or bioactive compounds. |
While the accuracy of these models is highly dependent on the quality and quantity of the training data, the continued growth of chemical reaction databases will undoubtedly lead to more powerful and reliable AI tools for chemical synthesis. nih.gov
Development of Novel Analytical Techniques for In Situ Monitoring of N,N-Dimethylbutenamide Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and robust synthetic processes. The development of novel analytical techniques for the in situ monitoring of chemical reactions provides a real-time window into the transformation of reactants into products. For the synthesis of N,N-dimethylbutenamide, such techniques can provide invaluable information for reaction optimization and control.
Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in situ reaction monitoring. spectroscopyonline.comresearchgate.net By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and products as the reaction progresses. This real-time data can be used to determine reaction kinetics, identify transient intermediates, and ensure the reaction goes to completion.
Table 4: In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FTIR Spectroscopy | Changes in functional groups (e.g., disappearance of carboxylic acid C=O, appearance of amide C=O). | Fast, sensitive, and can be used with fiber-optic probes for remote monitoring. | Overlapping peaks can make data interpretation complex; water can be a strong interferent. |
| Raman Spectroscopy | Similar to FTIR, provides information on molecular vibrations. | Less interference from water, can be used for both liquid and solid samples. | Raman scattering is a weak phenomenon, which can lead to lower sensitivity. |
| NMR Spectroscopy | Detailed structural information about all species in the reaction mixture. | Highly specific, provides unambiguous identification of compounds. | Lower sensitivity compared to vibrational spectroscopy, requires specialized equipment. |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | High sensitivity and selectivity. | Requires an interface to introduce the sample from the reactor into the mass spectrometer. |
The data generated from in situ monitoring can be used to create detailed kinetic models of the N,N-dimethylbutenamide synthesis. These models can then be used to optimize reaction conditions, improve process control, and ensure consistent product quality.
Investigation of N,N-Dimethylbutenamide in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of sustainable chemistry and the concept of a circular economy are increasingly influencing the design of chemical products and processes. The investigation of N,N-dimethylbutenamide within this framework could unlock new applications and contribute to a more sustainable chemical industry.
One area of investigation is the use of N,N-dimethylbutenamide as a "green" solvent. Its properties as a polar aprotic solvent could make it a viable alternative to more hazardous solvents commonly used in organic synthesis. Further research is needed to evaluate its environmental footprint, including its biodegradability and toxicity, to determine its suitability as a sustainable solvent.
In the context of a circular economy, the focus is on designing products and processes that eliminate waste and keep materials in use. For N,N-dimethylbutenamide, this could involve developing synthetic routes that utilize renewable feedstocks. For example, biomass-derived platform chemicals could potentially serve as precursors for the butenoyl moiety.
Furthermore, the development of efficient methods for the recycling or degradation of N,N-dimethylbutenamide-containing materials would be a key aspect of a circular economy approach. This could involve designing polymers or materials where the amide bond can be selectively cleaved under specific conditions, allowing for the recovery and reuse of the constituent monomers.
Table 5: Potential Roles of N,N-Dimethylbutenamide in Sustainable Chemistry
| Area of Investigation | Description | Potential Benefits |
|---|---|---|
| Green Solvent | Utilizing N,N-dimethylbutenamide as a replacement for hazardous solvents. | Reduced environmental impact and improved worker safety. |
| Renewable Feedstocks | Developing synthetic routes from biomass-derived starting materials. | Reduced reliance on fossil fuels and a lower carbon footprint. |
| Circular Materials | Incorporating N,N-dimethylbutenamide into recyclable or degradable polymers. | Reduced waste and promotion of a circular economy for materials. |
By proactively considering the entire lifecycle of N,N-dimethylbutenamide, from its synthesis to its end-of-life, researchers can contribute to the development of more sustainable chemical technologies.
Q & A
Q. What are the recommended synthetic methodologies for N,N-dimethyl butenamide derivatives?
To synthesize N,N-dimethyl butenamide derivatives, researchers can adopt a bisamide coupling strategy. For example, bisamide compounds are synthesized via condensation reactions between amines and activated carbonyl groups under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane). Characterization using NMR and LC-MS is critical to confirm structural integrity . Additionally, block copolymerization techniques, such as combining poly-N,N-dimethyl acrylamide with acrylamide segments, enable the creation of temperature-sensitive polymers, which can be optimized using Pickering-like high internal phase emulsion (HIPE) polymerization .
Q. How should researchers characterize the purity and structural identity of N,N-dimethyl butenamide compounds?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): NMR spectra provide hydrogen environment details, with methyl groups (N,N-dimethyl) typically appearing as singlets near δ 2.8–3.2 ppm.
- Liquid Chromatography–Mass Spectrometry (LC-MS): Validates molecular weight and purity by comparing experimental [M+H] peaks with calculated values .
- Thermodynamic Data: Cross-reference enthalpy () and entropy () values from the NIST Chemistry WebBook, which compiles experimentally validated data for dimethyl-substituted compounds .
Q. What safety protocols are essential when handling N,N-dimethyl butenamide derivatives?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Work in a fume hood to prevent inhalation of vapors, as dimethyl derivatives may release harmful volatiles.
- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal. Safety data sheets (SDS) for analogous compounds (e.g., N,N-dimethyl benzenesulfonamide) highlight risks like skin irritation and systemic toxicity .
Advanced Research Questions
Q. How can N,N-dimethyl butenamide be integrated into functional polymers for industrial or biomedical applications?
Advanced applications include:
- Temperature-Sensitive Polymers: Poly-N,N-dimethyl acrylamide-based block copolymers exhibit tunable phase transitions, enabling use in drug delivery or smart materials. These polymers can be synthesized via controlled radical polymerization and functionalized with reactive handles (e.g., acrylamide) for crosslinking .
- Biological Probes: Derivatives can be modified with fluorophores or bioorthogonal tags to study protein interactions. For example, sulfonamide analogs have been explored as enzyme inhibitors, requiring iterative SAR (structure-activity relationship) studies .
Q. How should researchers resolve contradictions in thermodynamic or spectroscopic data for N,N-dimethyl compounds?
- Data Cross-Validation: Compare experimental results (e.g., ) with NIST Standard Reference Database entries, which undergo rigorous quality checks .
- Error Analysis: Investigate solvent effects, impurities, or calibration errors in spectroscopic measurements. For instance, NMR chemical shifts may vary due to trace moisture in deuterated solvents .
- Collaborative Reproducibility: Share datasets via platforms like PubChem or institutional repositories to benchmark findings against independent studies .
Q. What strategies optimize the environmental sustainability of N,N-dimethyl butenamide synthesis?
- Solvent Recycling: Use ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) as reusable reaction media, reducing waste generation. Studies show that ionic liquids can be recovered via vacuum distillation without losing efficacy .
- Catalytic Methods: Employ heterogeneous catalysts (e.g., silica-supported palladium) to minimize heavy metal contamination and improve reaction yields .
Q. How can researchers evaluate the biological activity of N,N-dimethyl butenamide derivatives?
- In Vitro Assays: Screen for cytotoxicity using cell lines (e.g., HeLa or HEK293) and measure IC values.
- Mechanistic Studies: Use molecular docking or surface plasmon resonance (SPR) to assess binding affinity with target proteins (e.g., kinases or GPCRs) .
- In Vivo Models: For therapeutic potential, test derivatives in rodent models, ensuring compliance with ethical guidelines for human subject research .
Data Management and Validation
Q. What databases provide authoritative physicochemical data for N,N-dimethyl butenamide analogs?
- NIST Chemistry WebBook: Offers thermodynamic properties (e.g., , ) and spectral libraries .
- PubChem: Hosts experimental and computed data (e.g., InChI keys, solubility) for derivatives like N,N-diethyl-4-fluorobenzamide .
- Reaxys: Curates synthetic protocols and reaction conditions for amide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
